(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine is a bicyclic amine with the molecular formula . It features a bicyclo[2.2.1]heptane structure with two methyl groups located at the 3-position and a methanamine group at the 2-position. This compound is recognized for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and material science.
The compound is cataloged under the CAS number 74838-00-9 and can be found in chemical databases such as BenchChem, which provides detailed descriptions and synthesis methods for various chemical compounds.
(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine is classified as an organic compound, specifically a bicyclic amine. Its structural characteristics place it within the category of nitrogen-containing heterocycles, which are significant in both synthetic and biological chemistry.
The synthesis of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine typically involves several key steps:
In industrial settings, synthesis may utilize continuous flow reactors to optimize reaction conditions and improve yield and purity. Catalysts and specific reaction parameters are carefully chosen to enhance efficiency during large-scale production.
The molecular structure of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine can be represented as follows:
The molecular weight of (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine is approximately 155.27 g/mol, and it has a boiling point that varies depending on purity and atmospheric conditions.
(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine participates in several types of chemical reactions:
Common reagents for these reactions include sodium borohydride for reductions and various oxidizing agents for oxidation processes.
The mechanism of action for (3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine involves its interactions with biological targets:
(3,3-Dimethylbicyclo[2.2.1]heptan-2-YL)methanamine has diverse applications across several scientific domains:
The exploration of bicyclic amines in neuropharmacology began with natural alkaloids (e.g., nicotine, epibatidine) but faced significant challenges due to off-target effects and metabolic instability. Early neuroactive agents prioritized monocyclic structures like piperidine or pyrrolidine, which offered synthetic accessibility but lacked conformational rigidity. The 1990s marked a pivotal shift toward bridged bicyclic systems, as their restricted bond rotations provided superior receptor selectivity and resistance to enzymatic degradation. Adamantane derivatives exemplified this transition, with amantadine’s success in Parkinson’s disease (1966) demonstrating the therapeutic value of cage-like amines in CNS disorders [5].
The 2000s saw targeted diversification toward norbornane-type scaffolds. Unlike larger polycyclics, norbornanes offered an optimal balance of molecular complexity (< 200 Da) and synthetic tractability. (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanamine emerged as a next-generation candidate, designed to overcome the metabolic limitations of earlier amines. Its gem-dimethyl group at C3 enhances lipid solubility critical for blood-brain barrier penetration, while the primary amine enables salt formation or Schiff base derivatization. Recent applications include its use in synthesizing thiosemicarbazone bioactives, where the bicyclic core imparts proteolytic stability compared to linear counterparts [5] [6].
Table 1: Evolution of Key Bicyclic Amine Scaffolds in Neuropharmacology
Era | Scaffold Type | Representative Compound | Neuropharmacological Role |
---|---|---|---|
1960s | Adamantane | Amantadine | NMDA antagonism (Parkinson’s) |
1980s | Decalin | Dexefaroxam | α2-Adrenoceptor modulation |
2000s | Norbornane | (3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanamine | Precursor to neuroactive thiosemicarbazones |
2010s | Azanorbornane | Trofinetide (analogues) | σ-Receptor modulation |
The norbornane architecture provides unparalleled spatial control through three key features:
Bridgehead Constraints: The [2.2.1] bicyclic system enforces a syn-facial orientation of C2 and C3 substituents. In (3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanamine, the methanamine group at C2 and dimethyl at C3 project toward the same molecular face. This creates a 5.8–6.2 Å distance between the amine nitrogen and quaternary C3, ideal for bidentate interactions with aspartate/arginine residues in neural targets [1] [9]. Crystallographic studies of related camphene derivatives reveal dihedral angles of 58°–66° between ring planes, inducing a characteristic "butterfly" curvature that complements concave binding pockets [5].
Steric Shielding: The gem-dimethyl group at C3 acts as a metabolic shield, protecting the adjacent methanamine from cytochrome P450 oxidation. This contrasts with simpler 2-aminonorbornanes, which undergo rapid N-dealkylation. Molecular weight (153.26 g/mol) and LogP (estimated 2.1–2.5 via xLogP3) align with Lipinski guidelines for CNS permeability [1] [8].
Chiral Complexity: The scaffold possesses three chiral centers (C2, C3, C7), enabling enantioselective synthesis. The (1S,2R,4R) configuration displays 10-fold higher dopamine receptor affinity than its enantiomer in preliminary screens. Such stereochemical precision is unattainable with flexible chains or monocyclics [5] [9].
Table 2: Structural Comparison of Norbornane-Based Bioactive Compounds
Compound | Molecular Formula | Key Substituents | Therapeutic Relevance |
---|---|---|---|
(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanamine | C₁₀H₁₉N | C2: CH₂NH₂; C3: gem-dimethyl | Neuroactive scaffold (≥95% purity) [1] |
Camphenilone (3,3-dimethylbicyclo[2.2.1]heptan-2-one) | C₉H₁₄O | C2: =O; C3: gem-dimethyl | Synthetic precursor (boiling point 195–196°C) [8] [9] |
(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)methanol | C₁₀H₁₈O | C2: CH₂OH; C3: gem-dimethyl | Intermediate (melting point 58–59°C) [2] [7] |
({3,3-dimethylbicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine | C₁₁H₂₁N·HCl | C2: CH₂NHCH₃; C3: gem-dimethyl | N-methylated derivative [6] |
Synthetic Versatility: The primary amine enables facile transformation into neuroactive derivatives. It reacts with aldehydes/k ketones to form imines for Schiff base ligands or undergoes acylation for amide-based prodrugs. A 2023 study demonstrated its condensation with thiosemicarbazide to form bicyclic thiosemicarbazones—compounds showing sub-μM inhibition of monoamine oxidases [5]. The synthetic route proceeds via ω-formyl camphene intermediates, with recrystallization yielding pharmacologically active crystals [5].
Interactive Data Insight: Filter Table 2 by "Therapeutic Relevance" to compare scaffold applications. Note the consistent C3 gem-dimethyl group across derivatives.
Table of Listed Compounds
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: